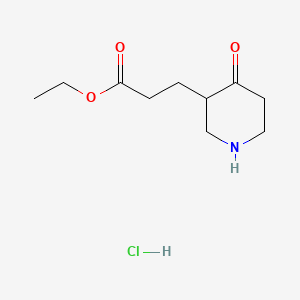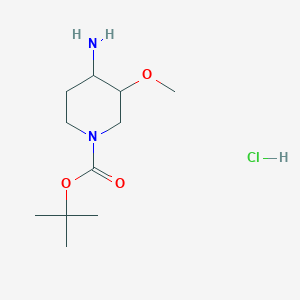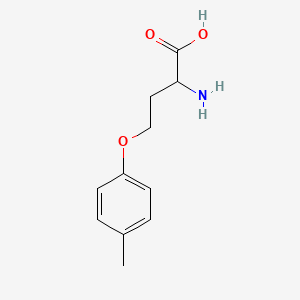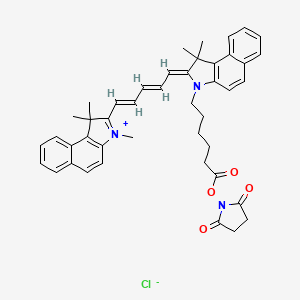
Ethyl 3-(4-oxopiperidin-3-yl)propanoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Oxopiperidin-3-il)propanoato de etilo clorhidrato es un compuesto químico que pertenece a la clase de derivados de piperidina. La piperidina es un compuesto heterocíclico de seis miembros que contiene un átomo de nitrógeno.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-(4-Oxopiperidin-3-il)propanoato de etilo clorhidrato generalmente implica la reacción de 3-bromopropanoato de etilo con 4-oxopiperidina en condiciones básicas. La reacción procede a través de un mecanismo de sustitución nucleofílica donde el átomo de nitrógeno del anillo de piperidina ataca al carbono electrófilo del 3-bromopropanoato de etilo, lo que lleva a la formación del producto deseado. La reacción generalmente se lleva a cabo en un solvente orgánico como diclorometano o tetrahidrofurano, y se utiliza una base como hidruro de sodio o carbonato de potasio para facilitar la reacción .
Métodos de producción industrial
En un entorno industrial, la producción de 3-(4-Oxopiperidin-3-il)propanoato de etilo clorhidrato se puede escalar optimizando las condiciones de reacción. Se pueden emplear reactores de flujo continuo para garantizar la calidad y el rendimiento del producto consistentes. El uso de sistemas automatizados para la adición de reactivos y el aislamiento del producto puede mejorar aún más la eficiencia del proceso de producción .
Análisis De Reacciones Químicas
Tipos de reacciones
3-(4-Oxopiperidin-3-il)propanoato de etilo clorhidrato puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar ácidos carboxílicos o cetonas correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo cetona en un alcohol.
Sustitución: El grupo éster se puede sustituir por otros grupos funcionales a través de reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4) se utilizan normalmente.
Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar para reemplazar el grupo éster en condiciones básicas o ácidas.
Principales productos formados
Oxidación: Ácidos carboxílicos o cetonas.
Reducción: Alcoholes.
Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
3-(4-Oxopiperidin-3-il)propanoato de etilo clorhidrato tiene varias aplicaciones en la investigación científica:
Química medicinal: Se utiliza como intermedio en la síntesis de compuestos farmacéuticos, particularmente aquellos que se dirigen al sistema nervioso central.
Síntesis orgánica: El compuesto sirve como bloque de construcción para la síntesis de moléculas más complejas.
Ciencia de materiales: Se utiliza en el desarrollo de nuevos materiales con propiedades específicas, como polímeros y resinas.
Mecanismo De Acción
El mecanismo de acción de 3-(4-Oxopiperidin-3-il)propanoato de etilo clorhidrato implica su interacción con objetivos moleculares específicos. En química medicinal, puede actuar sobre los receptores de neurotransmisores o enzimas, modulando su actividad. Las rutas y los objetivos exactos dependen de la aplicación específica y la estructura del compuesto final sintetizado a partir de este intermedio .
Comparación Con Compuestos Similares
Compuestos similares
3-(4-Oxopiperidin-1-il)propanoato de etilo: Similar en estructura pero con una posición diferente del grupo cetona.
3-(4-Oxopiperidin-3-il)propanoato de metilo: Similar pero con un grupo éster metílico en lugar de un grupo éster etílico.
Singularidad
3-(4-Oxopiperidin-3-il)propanoato de etilo clorhidrato es único debido a su patrón de sustitución específico en el anillo de piperidina, que puede influir en su reactividad e interacción con los objetivos biológicos. Esto lo convierte en un intermedio valioso en la síntesis de compuestos con posibles aplicaciones terapéuticas .
Propiedades
Fórmula molecular |
C10H18ClNO3 |
|---|---|
Peso molecular |
235.71 g/mol |
Nombre IUPAC |
ethyl 3-(4-oxopiperidin-3-yl)propanoate;hydrochloride |
InChI |
InChI=1S/C10H17NO3.ClH/c1-2-14-10(13)4-3-8-7-11-6-5-9(8)12;/h8,11H,2-7H2,1H3;1H |
Clave InChI |
YEGSJALWLKMGMX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCC1CNCCC1=O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-butyl N-[(1R,3S)-3-acetyl-2,2-dimethyl-cyclobutyl]carbamate](/img/structure/B12303732.png)




![10,25-Dimethoxy-15-methyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.218,21.18,12.027,31.016,35]heptatriaconta-1(30),3(37),4,6(36),8(35),9,11,18,20,24,26,31,33-tridecaene-9,32-diol;dihydrochloride](/img/structure/B12303771.png)



![rac-(1R,2R)-2-[4-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]cyclopropane-1-carboxylic acid, trans](/img/structure/B12303788.png)


